molecular formula C30H18N2S B3339224 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 868403-91-2

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))

Cat. No.: B3339224
CAS No.: 868403-91-2
M. Wt: 438.5 g/mol
InChI Key: ZGKCDSVDILWDGQ-UHFFFAOYSA-N
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Description

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) (CAS: 1609956-75-3) is a symmetrical dimeric compound featuring a central thiophene ring flanked by two biphenylcarbonitrile moieties. Its molecular structure combines the electron-deficient nature of nitrile groups with the π-conjugated system of biphenyl and thiophene, making it a candidate for applications in organic electronics and liquid crystal materials . The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing palladium catalysts and boronic acid derivatives, as inferred from analogous procedures for structurally related compounds .

Properties

IUPAC Name

4-[4-[5-[4-(4-cyanophenyl)phenyl]thiophen-2-yl]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2S/c31-19-21-1-5-23(6-2-21)25-9-13-27(14-10-25)29-17-18-30(33-29)28-15-11-26(12-16-28)24-7-3-22(20-32)4-8-24/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKCDSVDILWDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) typically involves the Sonogashira coupling reaction. This method is well-established for creating carbon-carbon bonds between an aryl halide and an alkyne. The reaction is carried out under an inert atmosphere, usually argon, and involves the use of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and bases like diisopropylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Synthesis Overview

Method Reagents Conditions
Sonogashira CouplingPalladium catalyst, copper co-catalystAnhydrous solvents (e.g., THF), Argon atmosphere

Electronic Properties

The presence of conjugated systems within the compound enhances its charge transport capabilities, making it suitable for applications in organic photovoltaics (OPVs) and field-effect transistors (FETs). The thiophene and biphenyl units facilitate efficient electron mobility, which is critical for the performance of electronic devices .

Organic Electronics

  • Organic Photovoltaics (OPVs) : The compound's ability to transport charge efficiently makes it an excellent candidate for use in OPVs. Its structure allows for effective light absorption and conversion into electrical energy.
  • Field-Effect Transistors (FETs) : Due to its high charge mobility, this compound can be utilized in FETs, contributing to the development of flexible and lightweight electronic devices.

Photonics

The compound's unique optical properties enable its application in photonic devices. It can be incorporated into materials that manipulate light for various purposes, including sensors and lasers.

Chemical Sensors

The electronic properties of 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) can be harnessed in the development of chemical sensors. Its sensitivity to changes in the local environment makes it suitable for detecting specific chemical species.

Case Studies

Several studies have investigated compounds related to or derived from thiophene structures:

  • Anticancer Activity : Research has shown that thiophene-based compounds exhibit significant activity against various cancer cell lines. For instance, derivatives similar to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) have been evaluated for their cytotoxic effects against human cancer cells .
  • Synthesis Innovations : Advances in synthetic methodologies such as microwave-assisted synthesis have improved the efficiency of producing thiophene derivatives, enhancing their applicability in both research and industrial settings .

Mechanism of Action

The mechanism of action of 4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) involves its interaction with various molecular targets and pathways. The compound’s thiophene core and biphenyl carbonitrile groups allow it to participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions enable the compound to function effectively in organic electronic devices by facilitating charge transport and improving device performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Central Linker Variation

The central thiophene in the target compound distinguishes it from other bis-biphenylcarbonitrile derivatives:

  • 4',4'''-Heptanedioylbis(([1,1'-biphenyl]-4-carbonitrile)) (CAS: N/A): Replaces the thiophene with a heptanedioyl chain, reducing conjugation and altering mesophase behavior. This compound exhibits nematic phases but lacks the twist-bend (NTB) mesophase observed in thiophene-containing analogs .
  • CB9CB (4',4''-(Nonane-1,9-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))): Features a flexible nonane spacer instead of thiophene. CB9CB is a benchmark twist-bend nematic (NTB) liquid crystal with a phase transition temperature of 104°C, significantly higher than thiophene-based dimers .

Functional Group Modifications

  • 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 52364-73-5): A monomeric analog with an octyloxy tail. It lacks the dimeric structure and thiophene core, resulting in simpler nematic behavior and lower thermal stability (melting point ~60°C) .
  • 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (Compound 5d): Incorporates pyrazole and acetyl groups on the thiophene backbone, enhancing biological activity (e.g., antimicrobial properties) but reducing suitability for electronic applications due to steric bulk .

Key Physical and Chemical Properties

Compound Molecular Weight (g/mol) Central Linker Melting Point (°C) Mesophase Behavior
Target Compound 486.5 Thiophene >300 Nematic (predicted)
CB9CB 508.6 Nonane 104 (N-to-NTB) Twist-bend nematic (NTB)
4'-Octyloxy-biphenylcarbonitrile 209.24 Monomeric (no linker) ~60 Nematic
Compound 5d 655.58 Thieno[2,3-b]thiophene >300 N/A (biological applications)

Biological Activity

4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)), with the CAS number 868403-91-2, is an organic compound featuring a thiophene core linked to biphenyl carbonitrile groups. Its unique structure imparts significant electronic properties, making it a candidate for various applications in organic electronics and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C30H18N2S
  • Molecular Weight : 438.55 g/mol
  • Purity : >97%

The biological activity of 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) is primarily attributed to its ability to engage in π-π stacking interactions due to its thiophene and biphenyl moieties. These interactions are crucial for:

  • Charge Transport : Enhancing electronic conductivity in organic semiconductors.
  • Therapeutic Effects : Potentially modulating biological pathways through interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study : A study involving various substituted thiophenes demonstrated that compounds similar to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) exhibited cytotoxic effects against human tumor cell lines such as MKN-45 (gastric adenocarcinoma) and others. The synthesized derivatives showed higher toxicity compared to conventional chemotherapeutics like Paclitaxel .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of related compounds:

  • Research Findings : Compounds structurally related to 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) have been found to exhibit significant antibacterial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4,4'-(Thiophene-2,5-diyl)bis(ethyne-2,1-diyl)StructureModerate anticancer activity
4,4'-([2,2′-Bithiophene]-5,5′-diyl)bis(1-methylpyridin-1-ium)StructureHigh antimicrobial activity
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenolStructureLow cytotoxicity

Q & A

Q. What are the established synthetic routes for synthesizing 4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))?

Methodological Answer: The compound’s structure suggests a synthesis pathway involving cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between thiophene-2,5-diboronic acid derivatives and biphenylcarbonitrile halides. Key steps include:

  • Precursor Preparation : Halogenation of biphenylcarbonitrile to generate bromo/iodo intermediates.
  • Catalytic Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions, with base (e.g., K₂CO₃) and solvent optimization (e.g., THF/toluene mixtures).
  • Purification : Column chromatography or recrystallization to isolate the target compound, followed by NMR and mass spectrometry validation .

Safety Note : Handle halogenated intermediates and catalysts with appropriate PPE (gloves, goggles) due to acute toxicity risks (H302, H315) observed in analogous biphenylcarbonitriles .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the thiophene-biphenyl linkage and assess symmetry.
  • Fourier-Transform Infrared (FTIR) : Detect nitrile (C≡N) stretching (~2220 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~434.5 g/mol) and isotopic patterns.
  • X-Ray Diffraction (XRD) : For single-crystal analysis to resolve stereoelectronic effects in the solid state .

Advanced Research Questions

Q. How does the thiophene-biphenyl conjugation influence electronic properties, and what experimental methods quantify this?

Methodological Answer: The thiophene-biphenyl backbone creates an extended π-conjugated system, modulating HOMO-LUMO gaps. To assess this:

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to calculate bandgap energies.
  • UV-Vis Spectroscopy : Analyze absorption edges (λmax) in solution vs. thin films to study aggregation effects.
  • Density Functional Theory (DFT) : Model electron density distribution and compare with experimental data .

Data Contradiction Tip : Discrepancies between theoretical and experimental bandgaps may arise from solvent polarity or crystal packing effects—replicate measurements under controlled conditions .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature.
  • Replicate Studies : Control heating rates (e.g., 10°C/min vs. 5°C/min) to isolate kinetic vs. thermodynamic stability factors.
  • Contextualize Findings : Cross-reference synthesis conditions (e.g., purity of precursors) that may affect stability .

Q. What computational approaches model the compound’s charge transport properties for organic electronics applications?

Methodological Answer:

  • Charge Mobility Simulations : Use Marcus theory or non-adiabatic molecular dynamics to estimate hole/electron mobility.
  • Morphology Modeling : Apply molecular dynamics (MD) to predict thin-film packing and π-π stacking distances.
  • Machine Learning (ML) : Train models on analogous thiophene-biphenyl systems to predict structure-property relationships.
  • Validation : Correlate computational results with field-effect transistor (FET) device performance metrics .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible device fabrication?

Methodological Answer:

  • Process Optimization : Use automated syringe pumps for controlled reagent addition in coupling reactions.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time.
  • Quality Control (QC) : Establish HPLC purity thresholds (>98%) and reject batches with byproduct peaks.
  • Standardized Protocols : Document inert atmosphere conditions (e.g., Schlenk line vs. glovebox) to minimize oxidation .

Data Contradiction Analysis Framework

For conflicting results (e.g., bandgap values, solubility):

Re-examine Experimental Parameters : Compare solvent polarity, temperature, and instrument calibration.

Cross-Validate Techniques : Use complementary methods (e.g., CV + UV-Vis for bandgap confirmation).

Meta-Analysis : Aggregate datasets from peer-reviewed studies to identify outliers or consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))
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4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))

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